gamma-Hydroxy bendamustine

説明

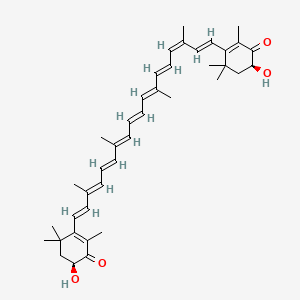

Gamma-Hydroxy bendamustine is a derivative of Bendamustine, which is an alkylating agent classified into the group of nitrogen mustard analogues . It was designed in the former Germany Democratic Republic in the 1960s and rediscovered in the 1990s . Bendamustine possesses a unique mechanism of action with potential antimetabolite properties, and only partial cross-resistance with other alkylators .

Molecular Structure Analysis

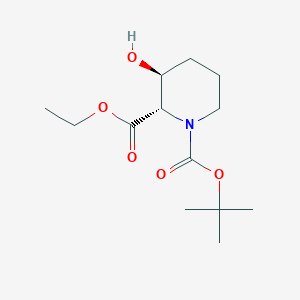

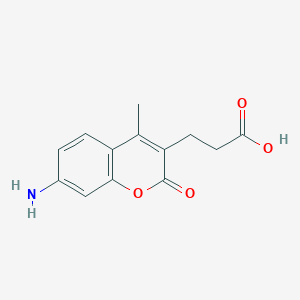

The molecular formula of this compound is C16H21Cl2N3O3 . Its IUPAC name is 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid . The molecular weight is 374.3 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 374.3 g/mol, XLogP3-AA of 1.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 9, Exact Mass of 373.0959969 g/mol, Monoisotopic Mass of 373.0959969 g/mol, Topological Polar Surface Area of 78.6 Ų, Heavy Atom Count of 24, and Formal Charge of 0 .科学的研究の応用

Pharmacokinetics and Metabolism

Development of HPLC Assays

A study by Xie et al. (2014) developed a high-performance liquid chromatography (HPLC) assay to determine bendamustine and its active metabolite, gamma-hydroxy-bendamustine, in human plasma and urine. This assay was applied to a pharmacokinetic study in Chinese cancer patients, highlighting its importance in monitoring drug levels in clinical settings (Xie, Cheng, Cheng, & Yu, 2014).

Metabolism and Mechanism of Action

Gandhi (2002) discussed the metabolism of bendamustine, noting the production of gamma-hydroxy-bendamustine as a cytotoxic metabolite. This study emphasizes the compound's dual alkylating and antimetabolic properties, providing insights into its therapeutic potential (Gandhi, 2002).

LC-MS/MS Quantification

Dubbelman et al. (2012) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantifying bendamustine and its metabolites, including gamma-hydroxy-bendamustine. This method aids in evaluating the pharmacokinetic profile of bendamustine and its metabolites in cancer patients (Dubbelman, Tibben, Rosing, Gebretensae, Nan, Gorman, Robertson, Schellens, & Beijnen, 2012).

Clinical Efficacy

Efficacy in Refractory Non-Hodgkin's Lymphoma

Friedberg et al. (2008) investigated bendamustine's efficacy in patients with rituximab-refractory indolent and transformed non-Hodgkin's lymphoma. This study highlights the potential of bendamustine, including its metabolite gamma-hydroxy-bendamustine, in treating challenging lymphoma cases (Friedberg, Cohen, Chen, Robinson, Forero-Torres, La Casce, Fayad, Bessudo, Camacho, Williams, Van der Jagt, Oliver, & Cheson, 2008).

Metabolic Profiling in Cancer Patients

Dubbelman et al. (2012) provided a comprehensive metabolic profile of bendamustine in the urine of cancer patients, including the detection of gamma-hydroxy-bendamustine. This study contributes to understanding bendamustine's excretion and metabolism in human subjects (Dubbelman, Jansen, Rosing, Darwish, Hellriegel, Robertson, Schellens, & Beijnen, 2012).

作用機序

Target of Action

Gamma-Hydroxy Bendamustine, also known as Bendamustine M3, primarily targets DNA in both active and quiescent cells . It is particularly effective against indolent B-cell non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) .

Mode of Action

Bendamustine M3 is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This unique mechanism of action sets it apart from other alkylating agents .

Biochemical Pathways

The biochemical pathways affected by Bendamustine M3 involve DNA damage stress responses, apoptosis, inhibition of mitotic checkpoints, and induction of mitotic catastrophe . The compound’s ability to form covalent bonds with DNA bases disrupts the normal function of DNA, leading to cell death .

Pharmacokinetics

Bendamustine M3 is produced via the CYP1A2 pathway . The plasma concentration-time profile of Bendamustine follows a triphasic pattern, with a very rapid distribution and intermediate phases followed by a slow terminal decline . The effective half-life is about 40 minutes . Bendamustine m3 and another active metabolite, n-desmethyl-bendamustine (m4), are generally found at low levels relative to the parent compound .

Result of Action

The molecular and cellular effects of Bendamustine M3’s action include DNA damage, disruption of cell cycle progression, and induction of cell death . It has been shown to have a cytotoxic activity similar to the parent compound, Bendamustine .

Action Environment

The action, efficacy, and stability of Bendamustine M3 can be influenced by various environmental factors. For instance, the rate of formation for both Bendamustine M3 and M4 metabolites correlates with the activity of CYP1A2 . Therefore, factors that affect the activity of CYP1A2 could potentially influence the action of Bendamustine M3.

将来の方向性

Bendamustine is now a standard agent for the treatment of CLL, indolent and aggressive B-NHL and T-NHL and HL, as well as MM . It serves as the backbone for the development of novel regimens including new targeted therapies . The optimal dosing and schedule of bendamustine administration is largely undecided and varies among studies . Results of ongoing trials and dose-finding studies will help to further ascertain the optimal place of bendamustine in the management of indolent NHL .

特性

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2N3O3/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24/h2-3,10,14,22H,4-9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYWLSZJZNELNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138238-08-0 | |

| Record name | gamma-Hydroxy bendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138238080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .GAMMA.-HYDROXY BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5NNC1X8FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)

![3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B3319511.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3319520.png)